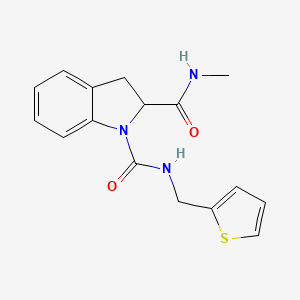

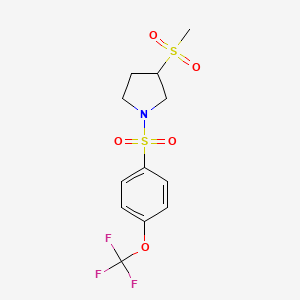

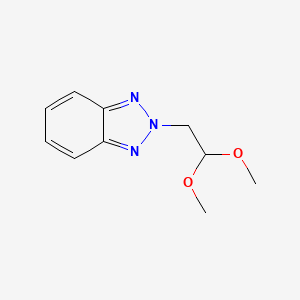

![molecular formula C13H14N2O4S B2880349 N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396555-67-1](/img/structure/B2880349.png)

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

Synthetic Pathways and Chemical Modifications

The scientific research applications of N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide involve exploring its synthesis and potential biological activities. A novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases the relevance of similar compounds, highlighting the broad spectrum of biological activities associated with such chemical structures. These compounds are synthesized using aromatic diamine, Meldrum's acid, and an isocyanide, providing an alternative synthesis method for benzo[d][1,5]diazepine derivatives, which are known for their therapeutic applications across various domains, including anxiolytics and antiarrhythmics (Shaabani et al., 2009).

Antitumor and Antiproliferative Activities

Research into benzo[d][1,3]dioxoles-fused 1,4-thiazepines has demonstrated remarkable antitumor activities. These novel compounds, synthesized via a molecular hybridization approach, have shown significant synergistic antitumor properties against human cancer cell lines, indicating their potential as pharmacological agents after further investigations (Liqiang Wu et al., 2017).

Antimicrobial and Antiallergy Potential

Antimicrobial Evaluation

A study on 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides revealed their synthesis and evaluation for antimicrobial activity. These compounds, synthesized through a series of chemical reactions, were subjected to biological evaluation and molecular docking studies, indicating their potential as antimicrobial agents (Sailaja Rani Talupur et al., 2021).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as a new series of potent, orally active antiallergy agents. Synthesized through convenient chemical pathways, these compounds have shown significant activity in rat PCA models, outperforming traditional antiallergy medications like disodium cromoglycate. This research underscores the therapeutic potential of these derivatives in allergy treatment (Hargrave et al., 1983).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

For instance, certain indole-based compounds have been reported to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Biochemical Pathways

It’s worth noting that compounds targeting nitric oxide synthase can influence a variety of biochemical pathways, including those involved inimmune response , neurotransmission , and vascular regulation .

Result of Action

Related compounds have been reported to exhibitanticancer activity against various cancer cell lines . These compounds have been shown to cause cell cycle arrest and induce apoptosis, leading to the death of cancer cells .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-12-3-4-20-6-9(15-12)13(17)14-8-1-2-10-11(5-8)19-7-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDYVWRZVXVRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol](/img/structure/B2880272.png)

![Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2880275.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2880284.png)

methanone](/img/structure/B2880287.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)